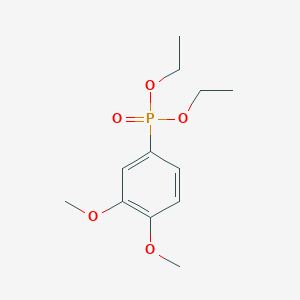
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group attached to a 3,4-dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 3,4-dimethoxyphenol with diethyl phosphite in the presence of a catalyst. A common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Generation of phosphonic acid esters with altered substituents.
Substitution: Production of substituted phosphonic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphonate metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
(3,4-Dimethoxy-phenyl)-phosphonic acid: Lacks the diethyl ester groups but shares the core structure.
(3,4-Dimethoxy-phenyl)-phosphonic acid methyl ester: Contains methyl ester groups instead of diethyl ester groups.
(3,4-Dimethoxy-phenyl)-phosphonic acid ethyl ester: Contains ethyl ester groups instead of diethyl ester groups.
Uniqueness: (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester is unique due to its specific ester groups, which can influence its reactivity, solubility, and biological activity. The presence of the diethyl ester groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
213032-75-8 |
|---|---|
Formule moléculaire |
C12H19O5P |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)10-7-8-11(14-3)12(9-10)15-4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
OVISEKLQWFNJGP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC(=C(C=C1)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


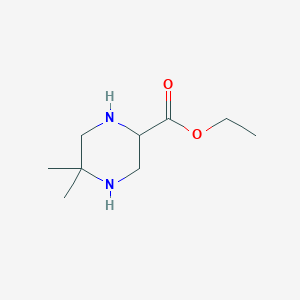
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
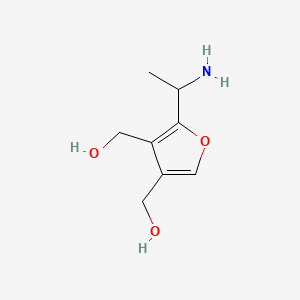
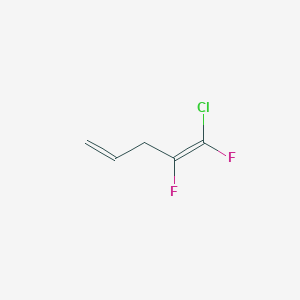
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
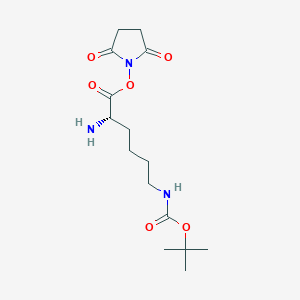
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

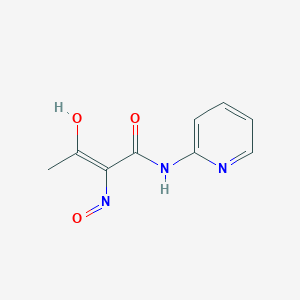
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)

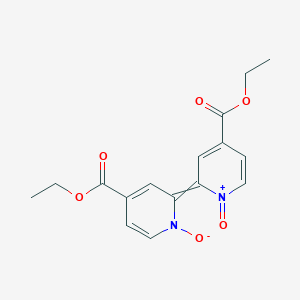

![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
